Methyl N-acetyl-L-leucinate
CAS No.: 1492-11-1
Cat. No.: VC21537924
Molecular Formula: C9H17NO3
Molecular Weight: 187,23 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 1492-11-1 |
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Molecular Formula | C9H17NO3 |
Molecular Weight | 187,23 g/mole |
IUPAC Name | methyl (2S)-2-acetamido-4-methylpentanoate |
Standard InChI | InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1 |
Standard InChI Key | IIGAKARAJMXVOZ-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)OC)NC(=O)C |
SMILES | CC(C)CC(C(=O)OC)NC(=O)C |
Canonical SMILES | CC(C)CC(C(=O)OC)NC(=O)C |
Chemical Identity and Structure
Molecular Properties
Methyl N-acetyl-L-leucinate is an ester derivative of N-acetyl-L-leucine with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . The compound features an acetylated amino group and a methylated carboxyl group on the leucine backbone. Its IUPAC name is methyl (2S)-2-acetamido-4-methylpentanoate, reflecting its stereochemistry and functional groups .
Structural Characteristics
The structure of Methyl N-acetyl-L-leucinate consists of:
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A leucine backbone with S-configuration at the alpha carbon
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An acetyl group attached to the amino nitrogen
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A methyl ester group replacing the carboxylic acid hydrogen
This structure can be represented by the following condensed notation: Ac-Leu-OMe . The compound maintains the chiral center of L-leucine, which is crucial for its biological activities and interactions.
Chemical Identifiers
Table 1: Chemical Identifiers for Methyl N-acetyl-L-leucinate
Identifier Type | Value |
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CAS Number | 1492-11-1 |
InChI | InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1 |
InChIKey | IIGAKARAJMXVOZ-QMMMGPOBSA-N |
SMILES | CC(C)CC@@HNC(=O)C |
ChEMBL ID | CHEMBL58991 |
Chemical Properties
Physical State and Characteristics
Methyl N-acetyl-L-leucinate typically appears as a white crystalline solid at room temperature. The compound is moderately soluble in organic solvents such as methanol, ethanol, and chloroform, while showing limited solubility in water. This amphipathic property results from the presence of both hydrophilic (acetamido and ester) and hydrophobic (leucine side chain) moieties.
Spectral Properties
The compound exhibits characteristic spectral patterns that aid in its identification and purity assessment. While specific spectral data is limited in the provided search results, the compound would typically show characteristic infrared absorption bands for the ester carbonyl (approximately 1735-1750 cm⁻¹) and amide carbonyl (approximately 1630-1650 cm⁻¹) groups.
Synthesis Methods
Chemical Synthesis Pathways
Methyl N-acetyl-L-leucinate can be synthesized through various routes, typically involving esterification of N-acetyl-L-leucine or acetylation of methyl leucinate.
One common synthesis route involves a multi-step reaction:
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Brenner esterification using NaOCH3
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Reaction with pyridine
This synthesis pathway allows for controlled production of the target compound with specific stereochemical properties maintained.
Continuous Flow Synthesis
Recent advancements in chemical processing have enabled continuous flow synthesis methods for related compounds like N-acetyl-L-leucine, which could be adapted for Methyl N-acetyl-L-leucinate production:
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Using microreactors or plate heat exchangers with controlled residence times
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Employing multiple feeds to introduce reactants separately
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Maintaining precise temperature control to optimize yield and purity
Continuous flow reactors can achieve residence times between 2 seconds and 30 minutes, with optimal results often observed at less than 30 seconds . These methods offer advantages in terms of reaction control, scalability, and product consistency.
Relationship to N-acetyl-L-leucine
Structural Comparison
Methyl N-acetyl-L-leucinate is directly related to N-acetyl-L-leucine (NALL), differing only by the presence of a methyl ester group instead of a free carboxylic acid. This structural modification significantly affects the compound's physicochemical properties, including:
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Increased lipophilicity
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Enhanced membrane permeability
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Modified pharmacokinetic profile
Analytical Methods and Characterization
Identification Techniques
Methyl N-acetyl-L-leucinate can be characterized and identified using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including stereochemical configuration
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Mass Spectrometry: Allows for molecular weight confirmation and fragmentation pattern analysis
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Infrared Spectroscopy: Identifies functional group signatures, particularly the ester and amide carbonyl stretching frequencies
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High-Performance Liquid Chromatography (HPLC): Enables purity assessment and quantification
Research Applications and Future Directions
Current Applications
Methyl N-acetyl-L-leucinate serves various functions in research settings:
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As a metabolic intermediate in biochemical studies
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As a potential prodrug form of N-acetyl-L-leucine
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As a reference standard in analytical chemistry
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As a building block for peptide synthesis
Future Research Directions
Several promising research directions for Methyl N-acetyl-L-leucinate emerge:
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Investigation of its potential neuroprotective properties in comparison to N-acetyl-L-leucine
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Exploration of its pharmacokinetic profile and tissue distribution patterns
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Development of novel synthetic routes for stereoselective production
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Examination of its potential as a modified delivery form for N-acetyl-L-leucine's therapeutic effects
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